molecular formula C11H23N B15222877 (4-Butylcyclohexyl)methanamine

(4-Butylcyclohexyl)methanamine

Cat. No.: B15222877
M. Wt: 169.31 g/mol
InChI Key: NIJLYVTWQJRRDE-UHFFFAOYSA-N
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Description

Significance of Cyclohexane (B81311) Derivatives in Organic Synthesis and Stereochemistry

Cyclohexane and its derivatives are fundamental building blocks in organic chemistry, prized for their conformational flexibility and the stereochemical implications that arise from their substituted forms. The chair conformation of cyclohexane is the most stable, minimizing both angle and torsional strain by allowing all carbon-hydrogen bonds to be staggered. weebly.com When substituents are introduced onto the ring, they can occupy either axial or equatorial positions. weebly.com The relative stability of these conformations is a critical factor in determining the outcome of chemical reactions. For instance, a substituent in an equatorial position generally experiences less steric hindrance than one in an axial position, which can lead to significant differences in reactivity. weebly.com In disubstituted cyclohexanes, the relative orientation of the substituents (cis or trans) gives rise to geometric isomers, which are distinct compounds with different physical and chemical properties. mvpsvktcollege.ac.inpressbooks.pub This stereochemical richness makes cyclohexane derivatives invaluable in the synthesis of complex target molecules where precise spatial arrangement of atoms is crucial.

Overview of Primary Amines in Synthetic Transformations

Primary amines, characterized by the -NH2 functional group, are among the most versatile and widely utilized classes of compounds in organic synthesis. fiveable.me Their basicity and nucleophilicity are central to their reactivity. universalclass.comnumberanalytics.com As Lewis bases, they readily react with acids to form ammonium (B1175870) salts. numberanalytics.com Their nucleophilic nature allows them to participate in a vast array of bond-forming reactions. numberanalytics.com For example, primary amines undergo N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form secondary amines and amides, respectively. wikipedia.org The reaction with sulfonyl chlorides yields sulfonamides, a transformation known as the Hinsberg reaction. wikipedia.org Furthermore, primary amines react with aldehydes and ketones to form imines (Schiff bases), which are important intermediates in many synthetic pathways. fiveable.memasterorganicchemistry.com This diverse reactivity makes primary amines indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.com

Historical Context and Evolution of Research on Substituted Cyclohexylmethanamines

Research into substituted cyclohexylmethanamines has evolved in tandem with the broader advancements in organic synthesis and stereochemistry. Early investigations likely focused on the fundamental synthesis and characterization of these compounds. Over time, with a deeper understanding of conformational analysis and reaction mechanisms, the focus has shifted towards harnessing their specific stereochemical properties. For example, the synthesis of specific isomers of substituted cyclohexylamines, such as trans-4-methylcyclohexylamine, has been a subject of interest for its application as an intermediate in the production of pharmaceuticals. google.com The development of stereoselective synthetic methods has been crucial in this regard. More recently, the unique structural features of substituted cyclohexylmethanamines have led to their exploration in materials science, particularly in the design of liquid crystals and other advanced materials where molecular shape and polarity are key determinants of macroscopic properties. google.com

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

(4-butylcyclohexyl)methanamine

InChI

InChI=1S/C11H23N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h10-11H,2-9,12H2,1H3

InChI Key

NIJLYVTWQJRRDE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Butylcyclohexyl Methanamine and Its Derivatives

Strategies for the Construction of the (4-Butylcyclohexyl)methanamine Backbone

The assembly of the this compound framework can be achieved through several strategic pathways. These methods focus on the efficient formation of the substituted cyclohexane (B81311) ring and the subsequent or concurrent introduction of the methanamine functional group.

Catalytic hydrogenation is a fundamental method for the synthesis of cyclohexane derivatives from aromatic precursors. In this context, the synthesis of the 4-butylcyclohexyl system typically commences with the hydrogenation of a corresponding aromatic compound, such as butylbenzene. This process involves the reduction of the benzene (B151609) ring to a cyclohexane ring.

The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. While catalysts like platinum (Pt), palladium (Pd), and nickel (Ni) are commonly used for hydrogenating alkenes under mild conditions, the reduction of the highly stable aromatic ring of benzene and its derivatives requires more forcing conditions. This often translates to high pressures of hydrogen gas and elevated temperatures. For instance, pressures of around 100 atmospheres and temperatures of 150°C with a nickel catalyst can be employed to fully reduce the benzene ring to cyclohexane.

The choice of catalyst can influence the reaction conditions. Rhodium (Rh) based catalysts, for example, have been shown to be effective in the hydrogenation of substituted phenols to cyclohexanols under specific conditions, which can also be applied to the synthesis of other cyclohexane derivatives.

Table 1: Comparison of Catalysts for Benzene Ring Hydrogenation

Catalyst Typical Conditions Notes
Nickel (Ni) High pressure (e.g., 100 atm), high temperature (e.g., 150°C) Often used as Raney Nickel.
Platinum (Pt) Used as PtO₂ (Adams' catalyst), often in solvents like ethanol (B145695) or acetic acid. Effective but can require high pressure for aromatic rings.
Palladium (Pd) Typically supported on carbon (Pd/C), used in solvents like ethanol. Generally requires less harsh conditions than Ni but still needs elevated pressure for benzene.

| Rhodium (Rh) | Can be effective under milder conditions for certain substrates. | Often used for stereoselective hydrogenations. |

The product of this hydrogenation is 4-butylcyclohexane, which then serves as a precursor for the introduction of the methanamine group.

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. This reaction can be performed directly, where the carbonyl compound, amine, and reducing agent are all present in a single pot, or indirectly, involving the pre-formation of an imine followed by its reduction.

To synthesize this compound, a suitable carbonyl precursor such as 4-butylcyclohexanecarboxaldehyde would be reacted with ammonia. The intermediate imine is then reduced to the primary amine. A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred. These milder reagents have the advantage of being able to reduce the iminium ion intermediate selectively in the presence of the starting aldehyde, which can minimize the formation of alcohol byproducts.

The reaction is often catalyzed by an acid and performed in solvents such as methanol, ethanol, tetrahydrofuran (B95107) (THF), or 1,2-dichloroethane (B1671644) (DCE).

Table 2: Common Reducing Agents for Reductive Amination | Reducing Agent | Abbreviation | Key Features

Derivatization Strategies Post-Synthesis of this compound

Once the core structure of this compound is obtained, its functional versatility can be extensively explored through a variety of derivatization strategies. These modifications can be directed at the primary amine, the butyl side chain, or can involve more complex catalytic systems to conjugate the entire molecule.

The primary amine group of this compound is a prime site for chemical modification, offering a gateway to a vast array of functional groups and molecular architectures. Derivatization of this moiety is often pursued to enhance chromatographic analysis, modulate physicochemical properties, or to construct more complex supramolecular systems. researchgate.netnih.gov Common derivatization reactions for primary amines include acylation, silylation, and alkylation. researchgate.net

Acylation, the introduction of an acyl group, is a widely employed strategy. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine to replace a labile hydrogen with a trifluoroacetyl group, often improving the thermal stability and chromatographic behavior of the compound. researchgate.net This process is particularly useful for gas chromatography-mass spectrometry (GC-MS) analysis, where it can lead to sharper, more symmetrical peaks. researchgate.net Other acylating agents include alkylchloroformates. researchgate.net

Silylation is another effective method for derivatizing primary amines, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which can enhance volatility for GC-MS analysis. researchgate.net

Alkylation of the primary amine can be achieved with reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA), which can form dimethylaminomethylene derivatives. researchgate.net Furthermore, a host of other derivatizing agents are available for primary amines, each offering distinct advantages for specific applications. These include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride, which are often used to introduce chromophoric or fluorophoric tags for sensitive detection in high-performance liquid chromatography (HPLC). nih.govresearchgate.net

Table 1: Common Derivatizing Reagents for Primary Amines

Derivatizing AgentAbbreviationType of ReactionResulting DerivativeKey Application
Trifluoroacetic anhydrideTFAAAcylationTrifluoroacetyl (TFA) derivativeGC-MS analysis
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFASilylationTrimethylsilyl (TMS) derivativeGC-MS analysis
Dimethylformamide-dimethyl acetalDMF-DMAAlkylationDimethylaminomethylene derivativeGC-MS analysis
o-PhthalaldehydeOPAAldehyde condensationFluorescent isoindole derivativeHPLC with fluorescence detection
9-Fluorenylmethyl chloroformateFMOC-ClAcylationFluorenylmethyloxycarbonyl derivativeHPLC with UV/fluorescence detection
Dansyl chloride---SulfonylationDansyl derivativeHPLC with fluorescence detection

The butyl side chain of this compound, being a saturated alkyl group, presents a greater challenge for selective functionalization compared to the primary amine. However, recent advances in C-H activation and late-stage functionalization (LSF) provide powerful tools to modify this seemingly inert part of the molecule. researchgate.netnih.gov LSF strategies are particularly valuable as they allow for the diversification of complex molecules at a late stage of the synthetic sequence, avoiding the need for de novo synthesis. nih.gov

Transition metal-mediated C-H insertion is a prominent strategy for the functionalization of sp³ C-H bonds. acs.org Catalysts based on metals like palladium, rhodium, and ruthenium can direct the functionalization to specific C-H bonds, although directing groups are often required to achieve high regioselectivity. nih.govacs.org For a molecule like this compound, the primary amine itself, or a derivative thereof, could potentially act as a directing group to guide the catalyst to specific positions on the butyl chain or the cyclohexyl ring.

Radical-based hydrohalogenation offers another avenue for functionalizing the butyl chain, particularly if an unsaturated precursor is used. acs.org Furthermore, the development of photocatalytic methods has opened up new possibilities for the activation of strong C(sp³)–H bonds in alkanes under mild conditions. nih.govrsc.org These methods can generate alkyl radicals that can then participate in a variety of bond-forming reactions.

Table 2: Strategies for Alkyl Chain Functionalization

MethodologyDescriptionPotential Application to this compound
Late-Stage C-H FunctionalizationIntroduction of functional groups into a complex molecule at a late synthetic stage.Modification of the butyl chain to introduce new pharmacophores or reactive handles.
Transition Metal-Mediated C-H InsertionUse of metal catalysts to activate and functionalize C-H bonds.Directed functionalization of the butyl chain using the amine group as a directing element.
Photocatalytic C-H ActivationUse of light and a photocatalyst to generate reactive radical intermediates from C-H bonds.Introduction of various functional groups onto the butyl chain under mild conditions.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. bohrium.com These reactions can be employed to conjugate this compound with a wide range of molecular partners, leading to the creation of novel and complex structures. The primary amine of this compound can serve as a nucleophile in Buchwald-Hartwig amination reactions to form C-N bonds with aryl halides or pseudohalides.

More advanced strategies involve the direct C-H activation of the cyclohexyl or butyl moieties, followed by palladium-catalyzed coupling. nih.gov This approach, while challenging, avoids the need for pre-functionalization of the hydrocarbon backbone. The use of a directing group, potentially derived from the amine, can facilitate regioselective C-H activation. nih.govbeilstein-journals.org For instance, the amine could be converted into a pyridine (B92270) or an amide that can chelate to the palladium catalyst and direct the C-H activation to a specific ortho-position on the cyclohexyl ring or a specific position on the butyl chain. rsc.org

Cationic palladium(II) complexes have shown high reactivity towards aromatic C-H activation at room temperature, and similar principles could be explored for the C(sp³)-H bonds in this compound. beilstein-journals.org The development of such methodologies would enable the direct arylation, vinylation, or alkynylation of the cyclohexylmethanamine scaffold.

Table 3: Palladium-Catalyzed Reactions for Conjugate Synthesis

Reaction TypeDescriptionPotential Application
Buchwald-Hartwig AminationFormation of a C-N bond between an amine and an aryl halide/pseudohalide.Coupling of this compound with various aromatic and heteroaromatic partners.
Directed C-H Activation/Cross-CouplingFunctionalization of a C-H bond that is directed by a nearby functional group.Regioselective arylation or olefination of the cyclohexyl or butyl part of the molecule.
Cationic Palladium-Catalyzed C-H ActivationUse of cationic palladium complexes to facilitate C-H activation under mild conditions.Room-temperature cross-coupling reactions to form complex conjugates.

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the formation of chemical bonds under mild conditions. nih.gov This methodology offers unique opportunities for the functionalization of this compound and its incorporation into larger structural scaffolds. Photoredox catalysis can be used to generate radical intermediates from otherwise unreactive precursors, which can then engage in a variety of transformations. nih.gov

For this compound, the primary amine itself can be a substrate in photoredox reactions. For instance, photocatalytic methods have been developed for the α-alkylation of amines. researchgate.net More interestingly, photoredox catalysis can enable the functionalization of the C(sp³)–H bonds of the butyl chain and the cyclohexyl ring. nih.govrsc.org By using a suitable photocatalyst and a hydrogen atom transfer (HAT) agent, it is possible to selectively generate a carbon-centered radical on the alkyl backbone. This radical can then be trapped by a variety of coupling partners, allowing for the introduction of new functional groups. rsc.org

Dual catalytic systems, combining photoredox catalysis with another catalytic cycle, such as nickel or cobalt catalysis, have expanded the scope of these reactions even further. acs.orgnih.gov For example, a visible light/nickel dual catalytic system could potentially be used for the cross-coupling of the (4-butylcyclohexyl)methyl radical (generated via C-H activation) with aryl halides. nih.gov Such approaches would allow for the construction of complex molecular scaffolds incorporating the this compound unit in a highly modular and efficient manner. researchgate.net

Table 4: Photoredox-Mediated Strategies for Scaffold Construction

ApproachDescriptionPotential Application
Photocatalytic C(sp³)–H FunctionalizationGeneration of alkyl radicals from C-H bonds using a photocatalyst, followed by trapping with a coupling partner.Introduction of aryl, alkyl, or other functional groups onto the butyl or cyclohexyl part of the molecule.
Dual Photoredox/Transition Metal CatalysisCombination of a photocatalyst to generate a radical with a transition metal catalyst to facilitate cross-coupling.Cross-coupling of the this compound scaffold with a wide range of electrophiles.
Photocatalytic Modification of the AmineDirect functionalization of the amine group or the α-carbon via photoredox-generated radical intermediates.Synthesis of α-functionalized amines or N-alkylated derivatives.

Nucleophilic Substitution Sn1, Sn2 Mechanisms in 4 Butylcyclohexyl Methanamine Derivatives

Reactions Involving the Methanamine Functional Group

The primary amine group is the most reactive site in (4-butylcyclohexyl)methanamine, readily participating in a variety of nucleophilic reactions.

Nucleophilic Reactivity of the Primary Amine

The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to attack electron-deficient centers, initiating a cascade of chemical transformations. The reactivity of the amine can be influenced by the steric bulk of the 4-butylcyclohexyl group and the reaction conditions employed. While the butylcyclohexyl group is relatively large, the methylene (B1212753) spacer between the ring and the amine group mitigates some of the steric hindrance, allowing the amine to participate in a wide array of reactions.

Condensation Reactions with Aldehydes and Ketones (e.g., Imine Formation)

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and proceeds through a two-stage mechanism. ucalgary.ca

The initial step involves the nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of a zwitterionic intermediate. youtube.com Subsequent proton transfer results in a neutral carbinolamine intermediate. wikipedia.orgucalgary.ca In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). ucalgary.cayoutube.com The lone pair of electrons on the nitrogen then assists in the elimination of water, forming a resonance-stabilized iminium ion. ucalgary.ca Finally, deprotonation of the nitrogen yields the neutral imine product. libretexts.org The entire process is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the imine. wikipedia.org

The general mechanism for imine formation is outlined below:

Nucleophilic attack: The primary amine attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion.

Deprotonation: A base (often another amine molecule or the solvent) removes a proton from the nitrogen to yield the final imine product.

The rate of this reaction is pH-dependent, with the optimal pH typically being mildly acidic (around 4-5). libretexts.org At very low pH, the amine nucleophile is protonated and becomes non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step. libretexts.org

A variety of aldehydes and ketones can react with this compound to form the corresponding imines. The specific properties of the resulting imine, such as its stability and further reactivity, will depend on the structure of the carbonyl compound used.

Acylation, Sulfonylation, and Other Amine Transformations

The nucleophilic nature of the primary amine in this compound also allows it to react with acylating and sulfonylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides results in the formation of amides. youtube.comlibretexts.org This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent, leading to the displacement of a leaving group (a halide or a carboxylate). The resulting N-(4-butylcyclohexylmethyl)amides are generally stable compounds.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamides. libretexts.org This reaction is analogous to acylation and is a reliable method for the formation of a stable sulfur-nitrogen bond. The Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines, is based on the reactivity of amines with sulfonyl chlorides and the properties of the resulting sulfonamides. libretexts.org The sulfonamide derived from a primary amine, such as this compound, will have an acidic proton on the nitrogen atom, rendering it soluble in aqueous base.

Cyclohexane (B81311) Ring Reactivity and Transformations

Stereoelectronic Effects on Ring Substitutions and Transformations

The conformational preferences of the substituted cyclohexane ring play a crucial role in its reactivity. The bulky 4-butyl group will predominantly occupy an equatorial position to minimize steric strain, which in turn influences the preferred orientation of the methanamine substituent. masterorganicchemistry.com This conformational bias can affect the accessibility of the amine lone pair and the trajectory of incoming reagents.

Stereoelectronic effects arise from the interaction of bonding and non-bonding orbitals. nih.govacs.org For instance, the orientation of C-H bonds on the cyclohexane ring relative to the amine group can influence the reactivity at the nitrogen atom. More significantly, in any potential reactions involving the cyclohexane ring itself, such as hydrogen atom abstraction or substitution, the stereochemical orientation of the bonds (axial vs. equatorial) will have a profound impact on the reaction rates and product distributions. rsc.org For example, the rate of homolytic fission of a C-H bond is favored when it is aligned with an adjacent semi-occupied orbital. rsc.org

Acid-Catalyzed Rearrangement Studies of Related Cyclohexyl Compounds

Wagner-Meerwein Type Rearrangements in Related Systems

The Wagner-Meerwein rearrangement is a classic carbocation rearrangement involving a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring electron-deficient carbon center. wikipedia.orgyoutube.com This rearrangement typically results in the formation of a more stable carbocation. youtube.com

In the context of this compound derivatives, a Wagner-Meerwein rearrangement could theoretically occur if a primary carbocation is formed at the methylene group under SN1 conditions. The initial, unstable primary carbocation, [(4-butylcyclohexyl)methyl]⁺, could undergo a 1,2-hydride shift from the cyclohexyl ring to form a more stable tertiary carbocation on the ring itself. Alternatively, a ring-expansion rearrangement, where a C-C bond from the cyclohexane ring migrates to the methylene carbon, could lead to a seven-membered ring carbocation. The driving force for such rearrangements is the attainment of a more stable carbocation intermediate. libretexts.org For instance, the conversion of a primary carbocation to a tertiary one is a highly favorable process. youtube.com

It is important to note that such rearrangements are characteristic of reactions proceeding through a carbocation intermediate, namely SN1 and E1 reactions. libretexts.orgspcmc.ac.in The specific products formed would depend on the reaction conditions and the relative stability of the possible rearranged carbocations.

Ligand Chemistry and Metal-Catalyzed Transformations

The primary amine group in this compound allows it to function as a ligand in coordination chemistry, forming complexes with various transition metals.

Coordination Chemistry of this compound as a Ligand

As a primary amine, this compound acts as a σ-donor ligand, coordinating to metal centers through the lone pair of electrons on the nitrogen atom. The bulky 4-butylcyclohexyl substituent introduces significant steric hindrance around the coordinating nitrogen atom. This steric bulk can influence the coordination number and geometry of the resulting metal complexes, often favoring lower coordination numbers and preventing the coordination of multiple bulky ligands. youtube.com The electronic properties of the ligand, being a simple alkylamine, are primarily donating, which can influence the electron density and reactivity of the metal center. rsc.org

Application of this compound Analogues in Catalysis (e.g., Oxidation Reactions)

While specific catalytic applications for this compound are not widely reported, analogous bulky primary amines are utilized in various catalytic systems. In oxidation reactions, for example, transition metal complexes with sterically hindered amine ligands can act as catalysts. The steric bulk can prevent the formation of inactive dimeric species and can influence the selectivity of the oxidation process. The electronic properties of the amine ligand can also modulate the redox potential of the metal center, which is a crucial factor in catalytic oxidation.

Insertion Reactions and Alkyl Complex Formation with Transition Metals

Insertion reactions are fundamental steps in many catalytic cycles, involving the insertion of an unsaturated molecule, such as an alkene or carbon monoxide, into a metal-ligand bond. wikipedia.org In the context of complexes containing the this compound ligand, migratory insertion of an alkene into a metal-hydride or metal-alkyl bond could be a key step in polymerization or hydroformylation catalysis. The steric profile of the amine ligand could influence the regioselectivity and stereoselectivity of such insertion reactions. ilpi.com

The formation of transition metal alkyl complexes can be achieved through various methods, including the reaction of a metal halide with an organolithium or Grignard reagent. wikipedia.org Alternatively, oxidative addition of an alkyl halide to a low-valent metal complex can also yield an alkyl complex. libretexts.org While direct synthesis of an alkyl complex from this compound would involve the cleavage of a C-H or N-H bond, the amine can serve as an ancillary ligand in a pre-formed metal alkyl complex, influencing its stability and reactivity. The presence of the bulky amine ligand can prevent decomposition pathways such as β-hydride elimination, thereby stabilizing the metal alkyl species. libretexts.org

Stereochemical and Conformational Analysis of 4 Butylcyclohexyl Methanamine

Conformational Preferences of the Cyclohexyl Ring with Butyl and Methanamine Substituents

The cyclohexane (B81311) ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain, making it the most stable arrangement. wikipedia.org In substituted cyclohexanes, the two primary positions for substituents are axial (parallel to the ring's axis) and equatorial (around the ring's periphery). libretexts.org The presence of substituents, such as the butyl and methanamine groups in (4-butylcyclohexyl)methanamine, disrupts the energetic equivalence of the two possible chair conformations.

Generally, substituents prefer the more spacious equatorial position to avoid steric hindrance with other atoms. libretexts.org This steric repulsion is particularly pronounced in the axial position due to 1,3-diaxial interactions, where an axial substituent encounters steric strain from the two other axial hydrogens on the same side of the ring. libretexts.orgfiveable.me The energetic preference for the equatorial position is quantified by the conformational energy or A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers. wikipedia.org Larger substituents experience greater steric strain in the axial position and thus have higher A-values, indicating a stronger preference for the equatorial orientation. libretexts.orgpressbooks.pub

For this compound, the two key substituents are the butyl group and the methanamine (or aminomethyl) group. The butyl group is a moderately bulky alkyl group, while the methanamine group is smaller.

Table 1: Approximate A-Values (Preference for Equatorial Position)

Substituent -ΔG° (kcal/mol)
-CH₃ (Methyl) 1.7
-CH₂CH₃ (Ethyl) 1.8
-CH(CH₃)₂ (Isopropyl) 2.2
-CH₂CH₂CH₂CH₃ (Butyl) ~2.1
-CH₂NH₂ (Methanamine) ~1.4-1.6 (estimated)
-C(CH₃)₃ (tert-Butyl) 4.9

A-values are a measure of steric bulk; higher values indicate a stronger preference for the equatorial position. The value for the butyl group is comparable to other alkyl groups, while the methanamine value is estimated based on similar functional groups.

The relative orientation of the butyl and methanamine groups at positions 1 and 4 gives rise to cis and trans diastereomers.

trans-1,4-disubstitution: In the trans isomer, the substituents are on opposite sides of the ring. This geometry allows for a conformation where both the butyl and the methanamine groups can simultaneously occupy equatorial positions. This di-equatorial arrangement is highly favored as it minimizes steric interactions for both groups. libretexts.org

cis-1,4-disubstitution: In the cis isomer, both substituents are on the same side of the ring. Consequently, in any chair conformation, one group must be axial while the other is equatorial. libretexts.org The conformational equilibrium will strongly favor the conformer that places the sterically bulkier group—the butyl group (A-value ≈ 2.1 kcal/mol)—in the more stable equatorial position, forcing the smaller methanamine group into the axial position. libretexts.org

Analysis of Axial and Equatorial Isomers and Their Interconversion

The different chair conformations of this compound can interconvert through a process known as a ring flip. masterorganicchemistry.com This process involves passing through higher-energy intermediate conformations like the twist-boat and half-chair. wikipedia.org During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial, but the "up" or "down" orientation of the substituent relative to the ring's average plane remains the same. libretexts.org

trans Isomer: The trans isomer exists predominantly in the di-equatorial (e,e) conformation. A ring flip would convert it to a di-axial (a,a) conformation. This di-axial form is highly unstable due to severe 1,3-diaxial steric strain involving both the butyl and methanamine groups. The energy difference is substantial, meaning the equilibrium lies almost entirely toward the di-equatorial conformer. The molecule is effectively "locked" in this low-energy state.

cis Isomer: The cis isomer presents a more dynamic equilibrium. One chair conformer has an equatorial butyl group and an axial methanamine group (e,a). The ring-flipped conformer has an axial butyl group and an equatorial methanamine group (a,e). libretexts.org Based on the A-values, the butyl group has a stronger preference for the equatorial position than the methanamine group. Therefore, the (butyl-equatorial, methanamine-axial) conformer is significantly more stable than its ring-flipped counterpart. The equilibrium will heavily favor this conformation.

Table 2: Conformational Analysis of this compound Isomers

Isomer Conformer 1 (Relative Stability) Conformer 2 (Relative Stability) Predominant Conformation at Equilibrium
trans Di-equatorial (e,e) (High) Di-axial (a,a) (Low) Di-equatorial (e,e)

| cis | Butyl (eq), Methanamine (ax) (High) | Butyl (ax), Methanamine (eq) (Low) | Butyl (eq), Methanamine (ax) |

Diastereoselective and Enantioselective Studies in this compound Chemistry

The synthesis of this compound presents stereochemical challenges in controlling the formation of the desired diastereomer (cis or trans) and, subsequently, its enantiomers. Both the cis and trans isomers of 1,4-disubstituted cyclohexanes with two different substituents are chiral and can exist as a pair of enantiomers.

Diastereoselective Synthesis: Achieving diastereoselectivity involves synthetic routes that favor the formation of either the cis or the trans product. Common strategies for synthesizing substituted cyclohexanes often rely on the stereochemical outcomes of reactions like catalytic hydrogenation or reductions of cyclic ketones.

Catalytic Hydrogenation: The hydrogenation of a substituted aniline, such as 4-butyl-N-(methylene)aniline, over a catalyst like rhodium or platinum could potentially yield a mixture of cis and trans isomers. The ratio can be influenced by the catalyst, solvent, and reaction conditions.

Reductive Amination: A highly effective method is the reductive amination of 4-butylcyclohexanone. The stereochemical outcome of the reduction of the intermediate imine is key. The use of bulky reducing agents may preferentially attack from the less hindered face of the imine, leading to an enrichment of one diastereomer. For instance, reduction of the ketone to an alcohol, followed by conversion to a leaving group and substitution with an amine precursor (like azide (B81097) followed by reduction), can be controlled to favor one isomer. The thermodynamic product is typically the trans isomer with both groups equatorial.

Enantioselective Studies: Once a specific diastereomer is obtained, separating its enantiomers (a process called resolution) or synthesizing a single enantiomer directly (asymmetric synthesis) becomes the focus.

Chiral Resolution: Classical resolution involves reacting the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered.

Asymmetric Synthesis: Enantioselective synthesis would involve using a chiral catalyst or a chiral auxiliary during the synthesis to guide the reaction toward the formation of one specific enantiomer. For example, the asymmetric hydrogenation of a suitable enamine precursor using a chiral transition metal catalyst (e.g., a Rhodium-BINAP complex) could, in principle, yield an enantiomerically enriched product. Such methods are at the forefront of modern organic synthesis but require highly specialized catalysts and conditions. beilstein-journals.org

Influence of Substituent Effects on Conformation and Reactivity

The conformational preferences dictated by the substituents have a direct and predictable impact on the chemical reactivity of the methanamine functional group. The accessibility of the lone pair of electrons on the nitrogen atom is highly dependent on its steric environment, which is determined by its axial or equatorial position. youtube.com

Equatorial Substituents: An equatorial methanamine group extends into the periphery of the molecule, making it sterically accessible. Its lone pair is available for reactions such as protonation, acylation, alkylation, and nucleophilic attack. youtube.com

Axial Substituents: An axial methanamine group is more sterically hindered. It is crowded by the two other axial hydrogens (or other axial groups) in 1,3-diaxial interactions. fiveable.me This steric congestion can significantly impede the approach of reagents, reducing the reactivity of the amine.

Reactivity of Isomers:

trans-(4-Butylcyclohexyl)methanamine: In this isomer, the methanamine group exists almost exclusively in the equatorial position. As a result, the amine is sterically unhindered and is expected to exhibit normal reactivity for a primary amine.

cis-(4-Butylcyclohexyl)methanamine: The conformational equilibrium of the cis isomer favors the conformer where the methanamine group is in the axial position to accommodate the larger butyl group in the equatorial position. This axial orientation renders the amine group less accessible and therefore less reactive compared to its trans counterpart. Any reaction would likely proceed either through the less-favored conformer (with an equatorial amine) or at a much slower rate.

The large butyl group acts as a "conformational anchor," effectively locking the cyclohexane ring into a preferred chair conformation. libretexts.org This effect is more pronounced in the cis isomer, where it forces the methanamine into a less reactive axial position, thereby modulating its chemical properties.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Butylcyclohexyl Methanamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (4-Butylcyclohexyl)methanamine. It provides detailed information about the carbon-hydrogen framework and the stereochemical arrangement of the substituents on the cyclohexane (B81311) ring.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to the butyl group, the cyclohexyl ring, and the methanamine moiety. The chemical shifts are influenced by the electronic environment of each nucleus. Due to the presence of cis and trans isomers, the spectra can be complex, with separate sets of signals for each isomer.

¹H NMR Spectroscopy: The proton NMR spectrum will feature signals for the aliphatic protons of the butyl chain, typically in the range of 0.8-1.4 ppm. The protons on the cyclohexane ring will appear as a complex series of multiplets between approximately 0.8 and 2.0 ppm. The chemical shift of the methine proton at C4 (the carbon attached to the butyl group) and the protons of the aminomethyl group (-CH₂NH₂) are particularly diagnostic. The -CH₂NH₂ protons are expected to resonate around 2.5-3.0 ppm, shifted downfield by the adjacent nitrogen atom. The -NH₂ protons themselves would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments. For this compound, distinct signals are expected for the four carbons of the butyl group, the six carbons of the cyclohexane ring, and the single carbon of the methanamine group. The chemical shifts of the cyclohexane ring carbons are sensitive to the cis/trans stereochemistry. In the trans isomer, with the butyl and methanamine groups in equatorial positions, the ring carbons are generally more shielded compared to the cis isomer, where one of the substituents is forced into an axial position. The carbon of the -CH₂NH₂ group is expected to appear in the range of 40-50 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for trans-(4-Butylcyclohexyl)methanamine:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂-NH₂2.5 - 2.8 (d)45 - 50
Cyclohexyl-H11.3 - 1.6 (m)35 - 40
Cyclohexyl-H41.0 - 1.3 (m)38 - 43
Cyclohexyl-H (other)0.8 - 1.9 (m)28 - 35
Butyl-CH₂-1.1 - 1.4 (m)25 - 35
Butyl-CH₃0.8 - 1.0 (t)13 - 15
-NH₂1.0 - 2.5 (br s)-

(Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions. d = doublet, t = triplet, m = multiplet, br s = broad singlet)

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the butyl chain and throughout the cyclohexane ring, helping to trace the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It is invaluable for assigning the signals in the complex aliphatic region of the spectra, linking each proton resonance to its corresponding carbon resonance.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is particularly useful for identifying quaternary carbons and for confirming the connection between the butyl group, the cyclohexane ring, and the methanamine moiety. For instance, correlations would be expected between the protons of the -CH₂NH₂ group and the C1 and C2/C6 carbons of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most powerful NMR technique for determining stereochemistry. It detects protons that are close in space, regardless of whether they are directly bonded. For this compound, NOESY can distinguish between cis and trans isomers by observing key spatial correlations. For example, in the trans isomer, NOE correlations would be expected between the axial protons on the cyclohexane ring. In the cis isomer, different NOE patterns would emerge depending on which substituent is in the axial position.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The primary amine group (-NH₂) gives rise to two N-H stretching bands in the region of 3300-3500 cm⁻¹, one for the symmetric and one for the asymmetric stretch. orgchemboulder.comlibretexts.org An N-H bending vibration is typically observed around 1650-1580 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the butyl and cyclohexyl groups will appear in the 2850-2960 cm⁻¹ region. The C-N stretching vibration is expected in the 1250–1020 cm⁻¹ range for aliphatic amines. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-H and C-C vibrations of the saturated hydrocarbon portions of the molecule are expected to be strong in the Raman spectrum. The symmetric vibrations of the cyclohexane ring would also be prominent. While the N-H stretching vibrations are also observable in Raman, they are typically weaker than in the IR spectrum.

Characteristic Vibrational Frequencies for this compound:

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)Vibration Type
N-H3300-3500 (two bands)3300-3500 (weak)Stretching
N-H1580-1650-Bending (Scissoring)
C-H (sp³)2850-29602850-2960 (strong)Stretching
C-C-800-1200 (strong)Stretching
C-N1020-12501020-1250 (medium)Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound (C₁₁H₂₃N) is 169 g/mol .

Predicted Key Fragments in the Mass Spectrum of this compound:

m/zProposed Fragment
169[M]⁺ (Molecular Ion)
140[M - C₂H₅]⁺
112[M - C₄H₉]⁺
98[C₆H₁₀NH₂]⁺ (from cleavage of butyl group)
30[CH₂NH₂]⁺ (Iminium ion, often a base peak for primary amines)

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While obtaining suitable crystals of the free amine of this compound might be challenging due to its liquid nature at room temperature, its derivatives, such as hydrochloride or other salts, are more likely to be crystalline.

A successful X-ray crystallographic analysis of a derivative of this compound would provide precise bond lengths, bond angles, and torsional angles. nih.gov This would unambiguously confirm the connectivity of the molecule and, most importantly, would definitively establish the stereochemistry as either cis or trans. The crystal packing information would also reveal intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) group and the counter-ion. Such data is invaluable for understanding the solid-state properties and for correlating with the spectroscopic data obtained in solution.

Computational and Theoretical Chemistry of 4 Butylcyclohexyl Methanamine

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies of Structure and Energetics

Geometry Optimization and Conformational Energy Calculations

No specific studies detailing the geometry optimization or the conformational energy landscapes of cis- and trans-isomers of (4-butylcyclohexyl)methanamine were found.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

No literature detailing ab initio or DFT calculations to determine properties like molecular orbital energies, electron density distribution, or electrostatic potential for this specific molecule is publicly available.

Reaction Mechanism Elucidation via Computational Modeling

Transition State Analysis and Reaction Pathway Determination

There are no available computational studies that model the reaction mechanisms involving this compound, and thus no data on transition state analysis or reaction pathways.

Prediction of Reactivity and Selectivity

Predictive models for the reactivity and selectivity of this compound based on computational modeling have not been published.

Solvent Effects and Noncovalent Interactions in this compound Systems

No specific research was identified that computationally investigates the influence of different solvents on the conformation or properties of this compound, nor were there studies on its noncovalent interactions.

Applications of 4 Butylcyclohexyl Methanamine in Chemical Synthesis and Materials Science

(4-Butylcyclohexyl)methanamine as a Key Intermediate in Organic Synthesis

In organic synthesis, an intermediate is a molecular entity that is formed from reactants and reacts further to create the desired product. While often not isolated, stable molecules can also serve as key intermediates in multi-step synthetic pathways. This compound is well-suited for this role due to its distinct structural features. The primary amine group (-NH2) is a nucleophilic and basic site, allowing it to readily participate in a wide array of chemical reactions.

This reactivity enables its use in the construction of more complex molecules. For instance, the amine can undergo N-alkylation, acylation, reductive amination, and condensation reactions to form amides, secondary or tertiary amines, and imines. The 4-butylcyclohexyl moiety provides a non-polar, sterically bulky, and conformationally rigid scaffold. This is particularly useful in pharmaceutical and materials science synthesis, where control over the three-dimensional shape and lipophilicity of a target molecule is critical. Synthetic chemists can leverage this compound as an intermediate to introduce the specific butylcyclohexyl group into a larger molecular framework, influencing properties like solubility, binding affinity, or thermal stability.

Role in the Development of Novel Organic Building Blocks and Reagents

A building block is a molecule that can be readily incorporated into a larger structure during synthesis. This compound and its isomers are frequently classified and supplied commercially as chemical building blocks. biosynth.comresearchgate.net This designation highlights their utility in combinatorial chemistry and library synthesis, where scientists aim to create a large number of diverse compounds for screening purposes, such as in drug discovery.

The compound serves as a versatile reagent by providing a ready-made aliphatic cyclic core. The butyl group enhances lipophilicity, while the cyclohexane (B81311) ring offers a defined stereochemical structure (cis/trans isomers). The aminomethyl group (-CH2NH2) acts as a functional handle, allowing chemists to easily attach this entire molecular fragment to other molecules. This simplifies synthetic routes, saving time and resources that would otherwise be spent constructing the ring system from scratch. As a result, this compound is a valuable reagent for developing novel organic compounds with specific spatial and physicochemical properties.

Integration into Polymer Chemistry for Functional Materials (e.g., Initiators, Monomers)

The amine functionality of this compound makes it a candidate for integration into polymer structures to create functional materials. A patent application has identified this compound as a component in the development of cationic polymers. Cationic polymers are macromolecules that carry a positive charge. The primary amine on the compound can be protonated in acidic conditions or quaternized through alkylation to introduce a permanent positive charge.

When incorporated into a polymer chain, either as part of a monomer that is then polymerized or as a functionalizing agent that modifies an existing polymer, it imparts this cationic nature to the resulting material. Such functional polymers are used in a variety of applications, including:

Flocculants in water treatment, where they neutralize and agglomerate negatively charged particles.

Gene delivery agents , where the positive charge allows the polymer to bind with negatively charged DNA or RNA to form complexes that can enter cells.

Antimicrobial coatings , where the cationic sites can disrupt bacterial cell membranes.

The butylcyclohexyl group, in this context, adds hydrophobicity and bulk to the polymer, influencing its solubility, thermal properties, and how it interacts with other molecules.

Potential in Liquid Crystal Development and Other Advanced Materials

The 4-butylcyclohexyl structural motif is a cornerstone in the design of liquid crystal (LC) molecules. Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals. The rigid, elongated (calamitic) shape of molecules is a key requirement for forming these phases. The trans-4-butylcyclohexyl group provides this necessary rigid, rod-like core.

While this compound itself is not a liquid crystal, it serves as a critical precursor or building block for synthesizing them. The methanamine group provides a reactive site for connecting the non-polar butylcyclohexyl core to a polar functional group, which is another essential component of a typical calamitic liquid crystal molecule. For example, the amine could be chemically transformed and linked to a nitrile (-CN) or other polar moiety. This combination of a rigid non-polar core and a polar headgroup generates the molecular anisotropy required for liquid crystal behavior. Compounds like 4-(trans-4-Butylcyclohexyl)benzonitrile, which are synthesized from precursors containing the butylcyclohexyl ring, are well-known liquid crystal materials.

Role of Structural Components in Different Applications
Structural Feature Application Area & Function
Primary Amine (-NH2) Organic Synthesis: Reactive site for forming amides, imines, etc.
Polymer Chemistry: Can be protonated/quaternized to create cationic polymers.
Liquid Crystal Synthesis: Provides a reactive handle to attach polar headgroups.
4-Butylcyclohexyl Core Organic Synthesis: Imparts bulk, lipophilicity, and defined stereochemistry.
Polymer Chemistry: Influences solubility and thermal properties of the polymer.
Liquid Crystal Development: Acts as the essential rigid, rod-like core for mesophase formation.

Application as an Odorant or Component in Chemical Sensing Systems (e.g., Hydrogen Odorants)

The application of this compound specifically as an odorant is not prominently documented in publicly available research. However, its molecular structure shares features with known fragrance compounds. Cyclohexane derivatives are common in the fragrance industry, often contributing to woody, camphoraceous, or fruity notes. For instance, 4-tert-butylcyclohexyl acetate is a widely used perfume ingredient with a characteristic woody scent.

The presence of an amine group can impart specific odor characteristics, which can range from fishy to ammoniacal, but can also contribute to more complex profiles when part of a larger molecule. Given this, it is more likely that this compound would serve as a synthetic precursor to other molecules with more desirable olfactory properties rather than being used as an odorant itself.

In the context of chemical sensing, such as for hydrogen odorants, specific molecules are added to odorless gases like hydrogen or natural gas to give them a distinct warning smell. These odorants must be highly potent, chemically stable, and have an unpleasant or recognizable smell. While amines can have strong odors, the suitability of this specific compound as a hydrogen odorant has not been established in the reviewed literature.

Future Directions in this compound Chemistry: Emerging Research and Innovations

The exploration of this compound and its derivatives is entering a new phase, driven by the pursuit of sustainability, novel functionalities, and advanced computational tools. Researchers are focusing on developing greener synthetic methods, uncovering new reactive properties, and integrating this versatile chemical scaffold into next-generation materials. This article delves into the future directions and emerging research avenues in the chemistry of this compound, highlighting key areas of innovation that promise to shape its application in science and industry.

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